
8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione is a complex organic compound that belongs to the class of phthalazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione typically involves multi-step organic reactions. The starting materials often include bromobenzoyl chloride, phenylhydrazine, and cyclopentadiene derivatives. The reaction conditions may involve:
Step 1: Formation of an intermediate by reacting bromobenzoyl chloride with phenylhydrazine under acidic conditions.
Step 2: Cyclization of the intermediate with cyclopentadiene in the presence of a catalyst such as palladium or copper.
Step 3: Purification of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA to induce specific biological effects.
類似化合物との比較
Similar Compounds
- 8-(4-Chlorobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione
- 8-(4-Methylbenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione
Uniqueness
The uniqueness of 8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione lies in its specific bromobenzoyl group, which may impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
853318-88-4 |
|---|---|
分子式 |
C27H19BrN2O3 |
分子量 |
499.4 g/mol |
IUPAC名 |
11-(4-bromobenzoyl)-14-phenyl-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C27H19BrN2O3/c28-18-12-10-16(11-13-18)25(31)24-22-21(23-19-9-5-4-8-17(19)14-29-30(23)24)26(32)20(27(22)33)15-6-2-1-3-7-15/h1-14,20-24H |
InChIキー |
DKCIDPGDSNGZMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=N4)C(=O)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


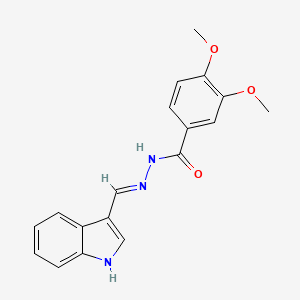
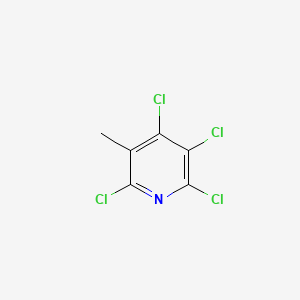

![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)

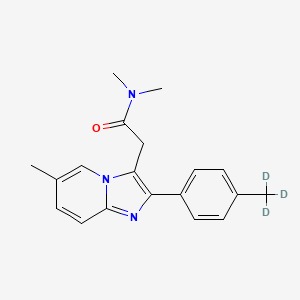
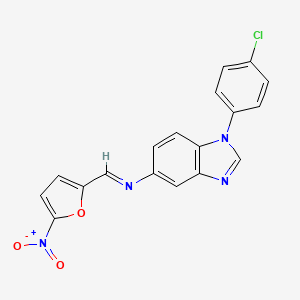
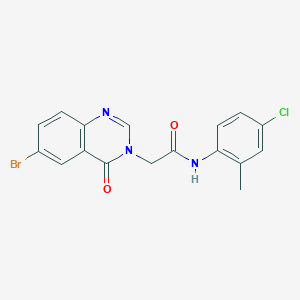
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
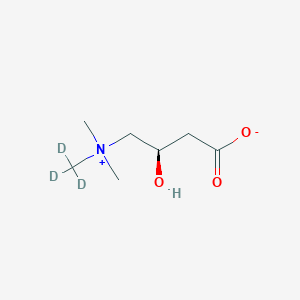
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)

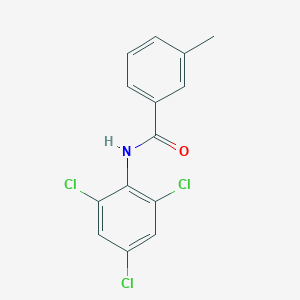
![N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide](/img/structure/B15074628.png)
